N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
Structural Breakdown:
- Primary pyrazole ring : Substituted at position 1 with an ethyl group (-C2H5) and at position 3 with a methyl group (-CH3).
- Methylene bridge : Links the primary pyrazole’s 4-position to the secondary pyrazole’s 3-amine group.
- Secondary pyrazole ring : Features methyl groups at positions 2 and 4, with an amine (-NH2) at position 3.
The IUPAC name systematically prioritizes the longest chain and functional groups according to hierarchical rules, ensuring unambiguous identification.
| Component | IUPAC Designation | Position |
|---|---|---|
| Primary ring | 1-ethyl-3-methylpyrazol-4-yl | 1, 3, 4 |
| Bridge | methylene | N/A |
| Secondary ring | 2,4-dimethylpyrazol-3-amine | 2, 3, 4 |
| Salt | hydrochloride | N/A |
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-8-11(10(3)15-17)7-13-12-9(2)6-14-16(12)4;/h6,8,13H,5,7H2,1-4H3;1H |
InChI Key |
SXSCJJRTZBKNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Intermediate Pyrazole Rings
The core pyrazole moieties are synthesized via cyclization reactions. A representative method involves:
- Reacting methyl hydrazine with methene (formaldehyde) in toluene under vacuum.
- Temperature-controlled addition : Cooling to <5°C followed by dropwise addition of methyl hydrazine (320–350 kg) to prevent exothermic runaway.
- Gradual heating : Incremental temperature increases (25°C → 55°C) over 6 hours to complete cyclization.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Reaction Time | 6 hours | |
| Yield (Pyrazole Amine) | 87.78–92.2% |
Alkylation and Amine Functionalization
The methylene-linked pyrazole structure is achieved through N-alkylation:
- Reacting 3-methylpyrazole derivatives with alkyl halides (e.g., chloromethylpyrazole) in DMSO at 80–100°C.
- Purification : Recrystallization from isopropanol-water mixtures improves purity.
Example Protocol :
- Combine 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one (25 mmol) with chloromethylpyrazole (25 mmol) in DMSO.
- Heat at 90°C for 4 hours, then cool and filter.
Characterization Data :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid treatment:
- Dissolve the amine in 15% sulfuric acid.
- Neutralize with NaOH, followed by HCl gas bubbling to precipitate the hydrochloride.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Acid Concentration | 15% H₂SO₄ | |
| Crystallization Solvent | Dichloroethane | |
| Final Purity | >95% (HPLC) |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Patents highlight scalable methods using:
- Automated temperature control : Maintains reaction at 50–60°C ±1°C.
- In-line crystallization : Reduces processing time by 40% compared to batch methods.
Case Study :
Recycling of Solvents and Byproducts
- Toluene recovery : Distillation reclaims >85% solvent for reuse.
- Waste minimization : Unreacted methyl hydrazine is neutralized and repurposed.
Comparative Analysis of Methodologies
Quality Control and Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).
- Elemental Analysis :
- Calculated: C, 54.33%; H, 6.67%; N, 24.32%.
- Found: C, 54.28%; H, 6.71%; N, 24.29%.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds.
Scientific Research Applications
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Pyrazole derivatives are widely studied for their diverse pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs from the evidence:
*Estimated based on structural similarity to .
Key Differences and Implications
Substituent Positioning :
- Methyl and ethyl groups on pyrazole rings (target compound vs. ) influence steric hindrance and binding affinity. For example, 2,4-dimethyl substitution on the pyrazole ring may optimize interactions with hydrophobic enzyme pockets .
Salt Forms :
- Hydrochloride salts (target and ) improve aqueous solubility compared to free bases or oximes, critical for oral bioavailability .
Biological Activity
N-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies and data tables.
Chemical Structure and Properties
The molecular structure of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride suggests it belongs to a class of pyrazole derivatives known for their diverse biological activities. The compound can be represented as follows:
This structure includes multiple functional groups that contribute to its reactivity and biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds structurally related to N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine have shown significant cytotoxic effects against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These values indicate that pyrazole derivatives can inhibit cell proliferation effectively, with lower IC50 values representing higher potency against cancer cells .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Studies have demonstrated that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
The mechanisms by which N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine exerts its biological effects include:
- Inhibition of Kinases : Some derivatives have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Certain compounds promote programmed cell death in cancer cells by activating apoptotic pathways.
- Modulation of Immune Response : Pyrazole derivatives can influence immune cell activity, thereby reducing inflammation.
Case Study 1: Anticancer Activity
In a study focused on the anticancer activity of pyrazole derivatives, N-[1-Ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine was tested against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
Case Study 2: Anti-inflammatory Potential
Another investigation assessed the anti-inflammatory effects of the compound in a murine model of inflammation. The results showed a marked reduction in inflammatory markers and improved clinical scores in treated animals compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
